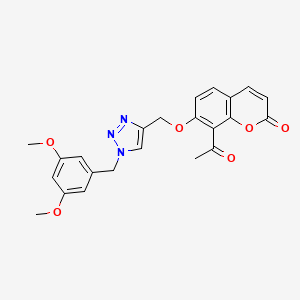
RNA splicing modulator 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RNA splicing modulator 1 is a small organic molecule that plays a crucial role in the regulation of RNA splicing, a fundamental process in eukaryotic gene expression. RNA splicing involves the removal of non-coding introns and the joining of coding exons to produce mature messenger RNA (mRNA) molecules. Dysregulation of RNA splicing can lead to various diseases, including cancer and genetic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of RNA splicing modulator 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes often require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis processes. This includes optimizing reaction conditions for large-scale production, ensuring high yield and purity, and implementing cost-effective methods for purification and isolation of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: RNA splicing modulator 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while substitution reactions may yield various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
RNA splicing modulator 1 has a wide range of scientific research applications, including:
Wirkmechanismus
RNA splicing modulator 1 exerts its effects by binding to specific components of the spliceosome, the macromolecular complex responsible for RNA splicing. This binding alters the conformation of the spliceosome, affecting its ability to recognize and process pre-mRNA molecules. The molecular targets of this compound include small nuclear ribonucleoproteins (snRNPs) and associated proteins involved in spliceosome assembly and function .
Vergleich Mit ähnlichen Verbindungen
RNA splicing modulator 1 can be compared with other similar compounds, such as:
Pladienolides: Natural products that inhibit the spliceosome by binding to the SF3b complex.
Herboxidienes: Compounds that modulate splicing by targeting the spliceosome.
Spliceostatins: Molecules that interfere with spliceosome function and have potential therapeutic applications.
This compound is unique in its specific binding affinity and mechanism of action, making it a valuable tool for both research and therapeutic applications .
Eigenschaften
Molekularformel |
C19H20N6OS |
|---|---|
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
2-(2,7-dimethylindazol-5-yl)-6-piperidin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H20N6OS/c1-11-7-12(8-13-9-24(2)23-15(11)13)18-22-17-16(27-18)19(26)25(10-21-17)14-3-5-20-6-4-14/h7-10,14,20H,3-6H2,1-2H3 |
InChI-Schlüssel |
AVWASSIUWWHQFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=CN(N=C12)C)C3=NC4=C(S3)C(=O)N(C=N4)C5CCNCC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-[(2S,3S)-4-[(E)-2-[(2R,3R)-3-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]ethenyl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol](/img/structure/B12394210.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)

![(1aR,3aS,7bS)-1,1,3a,7-Tetramethyl-1a,2,3,3a,4,5,6,7b-octahydro-1H-cyclopropa[a]naphthalene](/img/structure/B12394223.png)




![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)
